Cas no 771527-87-8 (3-Amino-3-(4-bromophenyl)propanamide)
3-Amino-3-(4-bromophenyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 771527-87-8
- 3-AMINO-3-(4-BROMOPHENYL)PROPANAMIDE
- EN300-1285202
- Benzenepropanamide, β-amino-4-bromo-
- 3-Amino-3-(4-bromophenyl)propanamide
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- Inchi: 1S/C9H11BrN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)
- InChI Key: VAAGTSXUGPMGCF-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(CC(N)=O)N
Computed Properties
- Exact Mass: 242.00548g/mol
- Monoisotopic Mass: 242.00548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 69.1Ų
Experimental Properties
- Density: 1.517±0.06 g/cm3(Predicted)
- Boiling Point: 447.0±40.0 °C(Predicted)
- pka: 16.18±0.40(Predicted)
3-Amino-3-(4-bromophenyl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1285202-1.0g |
3-amino-3-(4-bromophenyl)propanamide |
771527-87-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1285202-50mg |
3-amino-3-(4-bromophenyl)propanamide |
771527-87-8 | 50mg |
$528.0 | 2023-10-01 | ||
| Enamine | EN300-1285202-100mg |
3-amino-3-(4-bromophenyl)propanamide |
771527-87-8 | 100mg |
$553.0 | 2023-10-01 | ||
| Enamine | EN300-1285202-250mg |
3-amino-3-(4-bromophenyl)propanamide |
771527-87-8 | 250mg |
$579.0 | 2023-10-01 | ||
| Enamine | EN300-1285202-500mg |
3-amino-3-(4-bromophenyl)propanamide |
771527-87-8 | 500mg |
$603.0 | 2023-10-01 | ||
| Enamine | EN300-1285202-1000mg |
3-amino-3-(4-bromophenyl)propanamide |
771527-87-8 | 1000mg |
$628.0 | 2023-10-01 | ||
| Enamine | EN300-1285202-2500mg |
3-amino-3-(4-bromophenyl)propanamide |
771527-87-8 | 2500mg |
$1230.0 | 2023-10-01 | ||
| Enamine | EN300-1285202-5000mg |
3-amino-3-(4-bromophenyl)propanamide |
771527-87-8 | 5000mg |
$1821.0 | 2023-10-01 | ||
| Enamine | EN300-1285202-10000mg |
3-amino-3-(4-bromophenyl)propanamide |
771527-87-8 | 10000mg |
$2701.0 | 2023-10-01 |
3-Amino-3-(4-bromophenyl)propanamide Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 3-Amino-3-(4-bromophenyl)propanamide
Comprehensive Overview of 3-Amino-3-(4-bromophenyl)propanamide (CAS No. 771527-87-8): Properties, Applications, and Research Insights
3-Amino-3-(4-bromophenyl)propanamide (CAS No. 771527-87-8) is a specialized organic compound featuring a unique 4-bromophenyl group and an amide functional group. This compound has garnered significant attention in pharmaceutical and biochemical research due to its structural versatility and potential applications in drug discovery. With the rise of AI-driven drug design and high-throughput screening, researchers are increasingly exploring small-molecule modulators like this compound for targeted therapies.
The molecular structure of 3-Amino-3-(4-bromophenyl)propanamide includes a bromine substituent, which enhances its reactivity in cross-coupling reactions, a hot topic in green chemistry and catalysis. Recent studies highlight its role as a building block for heterocyclic compounds, which are pivotal in developing kinase inhibitors and GPCR-targeted drugs. These areas align with trending searches such as "next-generation therapeutics" and "precision medicine."
From a synthetic perspective, 771527-87-8 is often utilized in peptide mimetics and bioisosteric replacements, addressing challenges in drug bioavailability—a frequent query in pharmacokinetics forums. Its amino-amide backbone also makes it a candidate for prodrug development, a strategy gaining traction in neurological disorder research. Notably, platforms like PubChem and Reaxys feature this compound in datasets related to fragment-based drug discovery.
Environmental and safety profiles of 3-Amino-3-(4-bromophenyl)propanamide are rigorously documented, complying with REACH and OECD guidelines. As sustainability becomes a priority, labs are optimizing its synthesis via microwave-assisted reactions—a technique often searched alongside "energy-efficient synthesis." Analytical methods like HPLC and LC-MS ensure purity, critical for FDA submissions and preclinical trials.
In the context of market trends, demand for 771527-87-8 correlates with growth in contract research organizations (CROs) and custom synthesis services. Patent analyses reveal its inclusion in anticancer and antiviral portfolios, resonating with searches for "broad-spectrum therapeutics." Collaborative projects leveraging open-access chemical databases further amplify its visibility in academic-industrial partnerships.
Future directions for 3-Amino-3-(4-bromophenyl)propanamide research may explore its crystal engineering potential or computational docking performance—topics frequently discussed in molecular modeling communities. As AI-augmented chemistry evolves, this compound’s role in de novo ligand design could expand, addressing unmet needs in rare disease treatment.
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